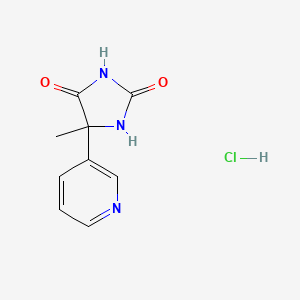

5-Methyl-5-(pyridin-3-yl)imidazolidine-2,4-dione hydrochloride

CAS No.: 1423028-23-2

Cat. No.: VC2865101

Molecular Formula: C9H10ClN3O2

Molecular Weight: 227.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1423028-23-2 |

|---|---|

| Molecular Formula | C9H10ClN3O2 |

| Molecular Weight | 227.65 g/mol |

| IUPAC Name | 5-methyl-5-pyridin-3-ylimidazolidine-2,4-dione;hydrochloride |

| Standard InChI | InChI=1S/C9H9N3O2.ClH/c1-9(6-3-2-4-10-5-6)7(13)11-8(14)12-9;/h2-5H,1H3,(H2,11,12,13,14);1H |

| Standard InChI Key | LWHMLBCLSCHGIP-UHFFFAOYSA-N |

| SMILES | CC1(C(=O)NC(=O)N1)C2=CN=CC=C2.Cl |

| Canonical SMILES | CC1(C(=O)NC(=O)N1)C2=CN=CC=C2.Cl |

Introduction

Chemical Identity and Properties

Chemical Identifiers

| Parameter | Value |

|---|---|

| CAS Number | 1423028-23-2 |

| Molecular Formula | C9H10ClN3O2 |

| Molecular Weight | 227.65 g/mol |

| IUPAC Name | 5-methyl-5-pyridin-3-ylimidazolidine-2,4-dione;hydrochloride |

| Standard InChI | Not fully available in sources |

| European Community (EC) Number | 971-494-1 |

| Parent Compound CID | 16794537 |

| Parent Compound CAS | 54743-28-1 |

The parent compound (without hydrochloride) has a molecular formula of C9H9N3O2 and a molecular weight of 191.19 g/mol .

Structural Characteristics

5-Methyl-5-(pyridin-3-yl)imidazolidine-2,4-dione hydrochloride features an imidazolidine-2,4-dione core (hydantoin ring system) with a methyl group and pyridin-3-yl substituent both attached at position 5. The compound exists as a hydrochloride salt, which generally enhances water solubility compared to the free base form, making it potentially more suitable for biological assays and pharmaceutical applications.

The structural uniqueness of this compound lies in its combination of the imidazolidine scaffold with the pyridine moiety, creating a hybrid structure with distinct chemical and potentially biological properties. The presence of the hydrochloride salt affects its physicochemical properties including solubility, stability, and possibly bioavailability .

| Hazard Statement | Description | Warning Category |

|---|---|---|

| H302 | Harmful if swallowed | Acute toxicity, oral - Category 4 |

| H315 | Causes skin irritation | Skin corrosion/irritation - Category 2 |

| H319 | Causes serious eye irritation | Serious eye damage/eye irritation - Category 2 |

| H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure - Category 3 |

These classifications indicate the compound requires appropriate handling and safety precautions .

Precautionary Statements

Multiple precautionary statements (P-codes) are associated with this compound, including:

P261, P264, P264+P265, P270, P271, P280, P301+P317, P302+P352, P304+P340, P305+P351+P338, P319, P321, P330, P332+P317, P337+P317, P362+P364, P403+P233, P405, and P501 .

These codes correspond to specific safety measures including:

-

Avoiding breathing dust/fumes

-

Washing hands thoroughly after handling

-

Using personal protective equipment

-

Following specific first aid measures in case of exposure

-

Proper storage and disposal practices

Applications in Research

Organic Synthesis Applications

In organic synthesis, this compound may serve as:

-

An intermediate for the preparation of more complex molecules

-

A building block for constructing libraries of related compounds for screening purposes

-

A scaffold that can be further functionalized at various positions to introduce additional structural diversity

Related Compounds and Structural Analogues

Parent Compound

The parent compound, 5-Methyl-5-(pyridin-3-yl)imidazolidine-2,4-dione (CAS: 54743-28-1), represents the free base form without the hydrochloride salt. It shares the core structure with the hydrochloride salt but differs in solubility profile and certain physical characteristics .

Structural Relatives

Several structurally related compounds have been reported in the literature:

-

5-Methyl-3-phenyl-5-(pyrrolidin-1-yl)imidazolidine-2,4-dione

-

3-(4-Chlorophenyl)-5-methyl-5-(pyrrolidin-1-yl)imidazolidine-2,4-dione

-

3-(4-Methoxyphenyl)-5-methyl-5-(pyrrolidin-1-yl)imidazolidine-2,4-dione

-

5-Methyl-5-(pyridin-2-yl)imidazolidine-2,4-dione (positional isomer with pyridine at position 2)

These structural analogues provide insight into the potential modification strategies for the imidazolidine scaffold and their impact on physical and biological properties.

Relationship to Other Pharmacologically Active Scaffolds

The imidazolidine-2,4-dione core present in this compound shares structural similarities with other medicinally relevant scaffolds:

-

Thiazolidinediones - known for their antidiabetic properties as PPARγ agonists

-

Hydantoins - used as anticonvulsants and for other therapeutic applications

-

Other 5-substituted imidazolidine derivatives with documented biological activities

This structural relationship provides a foundation for potential biological activity predictions and structure-based design approaches.

| Property | Value/Description |

|---|---|

| Physical Appearance | Likely a crystalline solid |

| Solubility | Enhanced water solubility compared to free base due to salt formation |

| Molecular Weight | 227.65 g/mol |

| Predicted Collision Cross Section [M+H]+ | ~141.4 Ų (based on parent compound) |

Spectroscopic Identification

Spectroscopic methods useful for identification and characterization would include:

-

Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C)

-

Infrared (IR) spectroscopy to identify characteristic functional groups

-

Mass spectrometry for molecular weight confirmation

-

X-ray crystallography for absolute structure determination

The parent compound's predicted collision cross section data suggests applications in mass spectrometry-based identification and analysis .

Future Research Directions

Structure-Activity Relationship Studies

Further research could focus on establishing structure-activity relationships for 5-Methyl-5-(pyridin-3-yl)imidazolidine-2,4-dione hydrochloride and its derivatives, particularly in relation to potential biological activities. Such studies would involve systematic modification of:

-

The substituents at position 5

-

The pyridine ring position or replacement with other heterocycles

-

Introduction of substituents at the nitrogen atoms of the imidazolidine ring

Medicinal Chemistry Explorations

The compound's structure makes it a candidate for medicinal chemistry explorations, especially in areas where imidazolidine derivatives have shown promise:

-

Anti-diabetic research (based on structural similarity to thiazolidinediones)

-

Neurological disorders (based on relationship to hydantoin anticonvulsants)

-

Enzyme inhibition studies

-

Receptor binding investigations

Synthetic Methodology Development

Development of more efficient synthetic routes for this compound and its derivatives could facilitate broader access and application in various research fields. This might include:

-

Green chemistry approaches to its synthesis

-

Scale-up methodologies for larger production

-

Stereoselective synthesis methods if stereogenic centers are introduced in derivatives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume